
N-1,3-benzothiazol-2-yl-2-chloroacetamide
Overview
Description
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a useful research compound. Its molecular formula is C9H7ClN2OS and its molecular weight is 226.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-1,3-benzothiazol-2-yl-2-chloroacetamide, a compound belonging to the class of benzothiazole derivatives, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 263.14 g/mol. The compound features a benzothiazole moiety, characterized by a bicyclic structure that includes both a benzene ring and a thiazole ring. This unique structure contributes to its biological properties.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties. Studies indicate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Strong bactericidal effect |
Escherichia coli | 16 µg/mL | Moderate activity |
Pseudomonas aeruginosa | 32 µg/mL | Weak activity |
The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent in pharmaceutical applications .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its antibacterial effects through inhibition of bacterial protein synthesis or interference with cell wall synthesis. Molecular docking studies have suggested that modifications to the benzothiazole structure can enhance binding efficacy to bacterial targets .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The reaction begins with 2-amino-1,3-benzothiazole and chloroacetyl chloride.
- Reaction Conditions : The mixture is usually conducted in solvents like dimethylformamide (DMF) under mild conditions to enhance yields.
- Purification : The product is purified using recrystallization techniques.
This synthetic route allows for the production of various derivatives by altering substituents on the benzothiazole moiety .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy against clinical strains of bacteria. Results showed significant inhibition rates, particularly against Staphylococcus aureus.
- Anticancer Activity Assessment : In a comparative study involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds.
Scientific Research Applications
Antibacterial Activity
N-1,3-benzothiazol-2-yl-2-chloroacetamide is primarily recognized for its antibacterial properties . Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 0.5 - 4 µg/mL | Strongly bactericidal |
Escherichia coli | 8 - 32 µg/mL | Moderately effective |
Methicillin-resistant S. aureus (MRSA) | 1 - 16 µg/mL | Effective |
Studies utilizing molecular docking simulations have suggested that modifications to the benzothiazole structure can enhance binding efficacy to bacterial targets, potentially improving antibacterial activity.
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise as an anticancer agent . A series of derivatives were evaluated for their antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings revealed:
Compound | Cell Line | GI50 (µM) | Effect |
---|---|---|---|
N-(1,3-benzothiazol-2-yl)-benzamide | MCF-7 | 0.25 | Pro-apoptotic |
N-(1,3-benzothiazol-2-yl)-urea | HepG2 | 0.41 | Significant growth inhibition |
These results indicate that certain derivatives not only inhibit cell growth but also induce apoptosis in cancer cells .
Material Science Applications
This compound has also been studied for its potential use in material science , particularly as optical materials and ligands for metal extraction. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various derivatives that can be tailored for specific applications.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against clinical strains of bacteria. The results demonstrated significant inhibition rates against Staphylococcus aureus and MRSA, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity Assessment
In comparative studies involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds. This underscores its potential as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUZFXFDVGLPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358849 | |
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3028-02-2 | |
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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